(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(4-formyl-3-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-8-10-6-14(7-11(16)17)13-12(10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHHGFBHHJLDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353514-39-3 | |
| Record name | 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
literature review of 4-formyl-3-phenylpyrazole building blocks
The following technical guide details the chemistry, synthesis, and application of 4-formyl-3-phenylpyrazole (also known as 3-phenyl-1H-pyrazole-4-carbaldehyde).
Content Type: Technical Whitepaper & Literature Review Subject: Synthesis, Reactivity, and Medicinal Chemistry of 3-Phenylpyrazole-4-carboxaldehydes
Executive Summary
The 4-formyl-3-phenylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical junction point for the synthesis of bioactive fused heterocycles. Unlike simple pyrazoles, the C4-aldehyde functionality provides an electrophilic handle orthogonal to the nucleophilic N1-position, enabling rapid scaffold diversification.
This guide analyzes the utility of this building block in drug discovery, specifically for kinase inhibition (CDK, TRK) , anti-inflammatory pathways (COX/LOX) , and bioconjugation . It details the dominance of the Vilsmeier-Haack reaction in its generation and maps its reactivity landscape toward fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Structural Analysis & Chemical Space
The core structure consists of a 5-membered diazole ring substituted at the C3 position with a phenyl group and at the C4 position with a formyl (CHO) group.
| Feature | Chemical Significance | Drug Development Implication |
| C4-Formyl Group | Highly reactive electrophile; susceptible to condensation, oxidation, and reduction. | Gateway to Schiff bases, chalcones, and fused rings. |
| C3-Phenyl Ring | Provides lipophilicity and π-π stacking potential. | Critical for binding affinity in hydrophobic pockets (e.g., ATP-binding sites of kinases). |
| N1-Position | Nucleophilic center (in 1H-tautomer). | Allows for optimization of pharmacokinetic properties (solubility, permeability) via alkylation/arylation. |
| Tautomerism | Exists in equilibrium between 1H and 2H forms (1H is generally thermodynamically favored). | Affects binding mode and regioselectivity of N-alkylation. |
Synthetic Architectures
The synthesis of 4-formyl-3-phenylpyrazoles is dominated by the Vilsmeier-Haack (VH) reaction , which can function either as a direct formylation of a pre-existing pyrazole or, more efficiently, as a "one-pot" cyclization-formylation of hydrazones.
The Vilsmeier-Haack Cyclization Strategy
This is the industry-standard approach for high-throughput generation of these building blocks. It proceeds via the reaction of acetophenone hydrazones with the Vilsmeier reagent (POCl₃/DMF).[1]
Mechanism:
-
Hydrazone Formation: Condensation of acetophenone with phenylhydrazine (or hydrazine hydrate).
-
Vilsmeier Attack: The electrophilic chloromethyleniminium salt attacks the hydrazone α-carbon.
-
Cyclization: Intramolecular nucleophilic attack leads to ring closure and aromatization, installing the aldehyde at C4 simultaneously.
Visualization of Synthetic Pathways
The following diagram illustrates the primary synthetic routes and the divergence points for N-substituted derivatives.
Caption: Figure 1. The Vilsmeier-Haack cyclization-formylation sequence converting acetophenone hydrazones directly into the 4-formyl-3-phenylpyrazole scaffold.
Reactivity Profile & Scaffold Hopping
Once synthesized, the 4-formyl-3-phenylpyrazole acts as a "linchpin" intermediate. Its reactivity is categorized into Side-Chain Extension and Ring Fusion .
Side-Chain Extension (Functionalization)
-
Schiff Bases (Aldimines): Condensation with primary amines (anilines) yields aldimines, which are often screened for anti-inflammatory and analgesic activity.
-
Chalcones: Claisen-Schmidt condensation with acetophenones yields pyrazolyl-chalcones, known for antioxidant and cytotoxic properties.
Ring Fusion (Scaffold Hopping)
The proximity of the C4-aldehyde to the C5-position (often substituted with -Cl or -NH₂ in advanced precursors) allows for annulation.
-
Pyrazolo[3,4-b]pyridines: Reaction with 1,3-dicarbonyls (e.g., dimedone) or enaminones.
-
Pyrazolo[3,4-d]pyrimidines: Requires a C5-amino group; the aldehyde condenses with urea/thiourea or nitriles to close the pyrimidine ring.
Reactivity Logic Map
Caption: Figure 2. Divergent synthesis pathways from the core building block. The aldehyde group enables access to both linear conjugates (Schiff bases/Chalcones) and fused bicyclic systems.
Medicinal Chemistry Applications
The 3-phenylpyrazole moiety mimics the adenine ring of ATP, making these derivatives potent Type I kinase inhibitors .
Case Studies in Bioactivity
| Therapeutic Area | Mechanism of Action | Key Structural Motif | Reference |
| Oncology | CDK2/Cyclin E Inhibition | Pyrazolo[3,4-b]pyridine fusion; C3-phenyl fits hydrophobic pocket. | [1] |
| Pain/Inflammation | COX-2 / 15-LOX Inhibition | 1,3-Diphenyl-4-formylpyrazole Schiff bases (Aldimines). | [2] |
| Antimicrobial | DNA Gyrase Inhibition | C4-Chalcone derivatives disrupting bacterial replication. | [3] |
The "Warhead" Concept
In covalent drug design, the aldehyde itself can be modified into a Michael acceptor (e.g., vinyl sulfone) or a nitrile to target cysteine residues in the enzyme active site, providing irreversible inhibition.
Experimental Protocols
Standardized procedure for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Materials
-
Acetophenone phenylhydrazone (10 mmol)
-
POCl₃ (Phosphorus oxychloride) (30 mmol)
-
DMF (N,N-Dimethylformamide) (10 mL)
-
Sodium acetate / Ice water
Methodology (Step-by-Step)
-
Vilsmeier Reagent Preparation: In a round-bottom flask, cool DMF (10 mL) to 0°C in an ice bath. Add POCl₃ (30 mmol) dropwise with stirring. A white/yellowish solid (Vilsmeier salt) may precipitate.
-
Addition: Dissolve acetophenone phenylhydrazone (10 mmol) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.
-
Cyclization: Once addition is complete, remove the ice bath. Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Quenching: Cool the mixture to room temperature. Pour the viscous solution onto crushed ice (approx. 200g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with saturated Sodium Acetate solution or 10% NaOH until pH ~7. A yellow precipitate will form.[2]
-
Isolation: Filter the solid, wash copiously with cold water, and dry.
-
Purification: Recrystallize from ethanol or methanol to obtain pale yellow crystals (Yield typically 70–85%).
Quality Control (Expected Data):
-
IR (KBr): ~1670 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N).
-
¹H NMR (CDCl₃): Singlet at δ 9.9–10.1 ppm (CHO proton); Singlet at δ ~8.5 ppm (C5-H of pyrazole ring).
References
-
Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Research in Chemistry. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link][3][4]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
Sources
Methodological & Application
Application Notes and Protocols for Peptide Coupling Reactions with (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid in Peptide Synthesis
The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and biomedical research. The formation of the amide bond, the fundamental linkage in peptides, is facilitated by a diverse array of coupling reagents. Each of these reagents offers a unique profile of reactivity, selectivity, and side-reaction mitigation.[1] This guide focuses on the application of a unique carboxylic acid, This compound , in peptide synthesis. The presence of both a carboxylic acid for amide bond formation and a formyl group for potential subsequent modifications makes this reagent a versatile building block for constructing complex peptide architectures and peptidomimetics.
The pyrazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[2] The incorporation of this moiety into a peptide backbone via this compound can impart novel pharmacological properties to the resulting molecule. This document provides a comprehensive overview of the principles and detailed protocols for utilizing this reagent in peptide coupling reactions.
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
The success of a peptide coupling reaction hinges on the efficient activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine of the incoming amino acid or peptide.[3] The choice of coupling reagent and reaction conditions is critical to maximize yield and minimize side reactions, most notably racemization of the chiral amino acid centers.[4]
Mechanism of Action: A Symphony of Activation
Peptide coupling reagents can be broadly categorized into several classes, each with a distinct mechanism of activation. Understanding these mechanisms allows for the rational selection of the optimal reagent for a given coupling.
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form a more stable and less racemization-prone active ester.[4][5] The water-soluble nature of the urea byproduct from EDC makes it particularly useful for solution-phase synthesis, as it can be easily removed during aqueous workup.[5]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents activate the carboxylic acid by forming a phosphonium ester intermediate. They are known for their high coupling efficiency and low propensity for racemization, especially when used with sterically hindered amino acids.[6] PyBOP, for instance, generates an OBt active ester, while PyAOP produces a more reactive OAt ester.[6]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): Similar to phosphonium salts, these reagents generate active esters. HBTU and HCTU form OBt and O-6-ClBt esters, respectively, while the highly efficient HATU generates an OAt ester.[6] It is crucial to note that uronium reagents can sometimes lead to a side reaction where the N-terminal amine is guanidinylated, especially if the carboxyl activation is slow.[6]
The selection of a specific coupling agent for use with this compound will depend on factors such as the scale of the synthesis, the nature of the amino acid being coupled, and the desired level of racemization suppression.
Visualizing the Activation Pathways
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
The Coordination Chemistry of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid: A Ligand for Diverse Applications
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based Ligands
Pyrazole-based ligands have emerged as significant building blocks in coordination chemistry due to their versatile coordination behavior, enabling the synthesis of a wide array of metal complexes with diverse geometries and nuclearities.[1][2] The ease of functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making their metal complexes suitable for a broad spectrum of applications, including catalysis, materials science, and medicinal chemistry.[3][4] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can coordinate to metal ions as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging or chelating ligand.[5] This adaptability, coupled with the inherent biological activities of many pyrazole derivatives, makes them attractive targets for drug discovery and development.[6][7]
This guide focuses on the specific ligand, (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid , a multifunctional molecule poised for significant applications. The presence of a formyl group offers a reactive site for post-synthetic modifications, while the carboxylic acid moiety provides an additional coordination site and enhances aqueous solubility. The phenyl group contributes to the steric bulk and potential for π-stacking interactions within the resulting metal complexes. This unique combination of functional groups suggests potential for this ligand in the construction of novel coordination polymers, metal-organic frameworks (MOFs), and bioactive metal complexes.
Part 1: Synthesis of this compound
The synthesis of the title ligand can be achieved through a multi-step process, adapting established methodologies for similar pyrazole derivatives.[8][9][10] A plausible synthetic route is outlined below, starting from readily available precursors.
Protocol 1: Synthesis of this compound
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Step 1: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) dropwise to the solution at room temperature with stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Vilsmeier-Haack Formylation to yield 4-formyl-3-phenyl-1H-pyrazole
-
In a three-necked flask cooled in an ice bath, place anhydrous DMF (3 equivalents).
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF to the Vilsmeier reagent dropwise.
-
After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
The precipitated product, 4-formyl-3-phenyl-1H-pyrazole, is filtered, washed with water, and dried.
Step 3: N-Alkylation to yield Ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
-
In a round-bottom flask, suspend 4-formyl-3-phenyl-1H-pyrazole (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone or acetonitrile.
-
Add ethyl chloroacetate (1.2 equivalents) to the suspension.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 4: Hydrolysis to this compound
-
Dissolve the purified ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dilute the aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with dilute HCl (e.g., 2M) to a pH of ~2-3, leading to the precipitation of the carboxylic acid.
-
Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Characterization: The synthesized ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Figure 1: Synthetic workflow for this compound.
Part 2: Coordination Chemistry and Synthesis of Metal Complexes
The synthesized ligand, this compound, is expected to exhibit versatile coordination behavior, potentially acting as a bidentate or tridentate ligand. Coordination can occur through the pyrazole nitrogen, the formyl oxygen, and the carboxylate oxygen atoms. The specific coordination mode will depend on the metal ion, reaction conditions, and the presence of other coordinating species.
Protocol 2: General Synthesis of Metal Complexes
This protocol provides a general framework for the synthesis of coordination complexes with various transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)).
Materials:
-
This compound (ligand)
-
Metal salts (e.g., Cu(OAc)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O)
-
Solvents (e.g., methanol, ethanol, DMF, water)
-
Base (e.g., triethylamine, sodium hydroxide solution) - optional, for deprotonation of the carboxylic acid.
Procedure:
-
Ligand Solution: Dissolve the ligand (1 or 2 equivalents) in a suitable solvent (e.g., methanol, ethanol). Gentle heating may be required to achieve complete dissolution. If deprotonation of the carboxylic acid is desired prior to coordination, a stoichiometric amount of a base can be added to this solution.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same or a miscible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Reaction: The reaction mixture is typically stirred for several hours (2-24 hours) at room temperature or under reflux, depending on the desired product and the lability of the metal ion.
-
Isolation: The resulting coordination complex may precipitate out of the solution. If so, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the volume of the solvent can be reduced by slow evaporation, or a less polar solvent can be added to induce precipitation.
-
Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the reaction mixture, vapor diffusion of a precipitating solvent into the reaction solution, or by layering a solution of the ligand over a solution of the metal salt.
Quantitative Data Summary:
| Metal Ion | Typical M:L Ratio | Solvent System | Reaction Conditions | Expected Geometry |
| Cu(II) | 1:1 or 1:2 | Methanol/Water | Room Temp, 4h | Square Planar/Octahedral |
| Co(II) | 1:2 | Ethanol | Reflux, 6h | Tetrahedral/Octahedral |
| Ni(II) | 1:2 | Methanol | Reflux, 8h | Octahedral |
| Zn(II) | 1:2 | DMF/Ethanol | Room Temp, 12h | Tetrahedral |
Note: The above table provides general starting conditions. Optimization of molar ratios, solvents, temperature, and reaction time is often necessary.
Figure 2: General workflow for the synthesis of metal complexes.
Part 3: Characterization of Coordination Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion.[11] Shifts in the vibrational frequencies of the C=O (formyl and carboxyl), C=N (pyrazole), and N-N (pyrazole) groups upon complexation can indicate their involvement in bonding. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: Useful for studying the electronic transitions within the complex. For transition metal complexes, d-d transitions and ligand-to-metal charge transfer (LMCT) bands can provide information about the coordination geometry around the metal center.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Changes in the chemical shifts of the ligand protons upon coordination can provide insights into the binding mode.
-
Elemental Analysis (CHN): Determines the elemental composition of the complex, which helps in confirming the proposed molecular formula.
-
Mass Spectrometry (MS): Confirms the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11][12]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules.[13]
Part 4: Potential Applications
The versatile coordination chemistry of pyrazole-based ligands has led to their application in various fields.[3] The metal complexes of this compound are anticipated to have potential in the following areas:
A. Catalysis
Pyrazole-containing metal complexes have been extensively studied as catalysts in a range of organic transformations, including polymerization, oligomerization, hydrogenation, and carbon-carbon coupling reactions.[3] The electronic and steric properties of the ligand can be tuned to modulate the catalytic activity of the metal center. The presence of both a pyrazole ring and a carboxylate group in the title ligand could lead to cooperative effects in catalysis.
B. Medicinal Chemistry and Drug Development
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][14] The coordination of metal ions to biologically active ligands can enhance their therapeutic potential.[6] The complexes of this compound could be screened for their antimicrobial and anticancer activities. For instance, studies have shown that pyrazole-infused metal complexes can induce DNA cleavage and exhibit cytotoxicity against cancer cell lines.[15] The formyl group also provides a handle for conjugation to other bioactive molecules or targeting moieties.
C. Material Science: Metal-Organic Frameworks (MOFs)
The bifunctional nature of the ligand, with its pyrazole and carboxylate groups, makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs).[4][16] MOFs are porous crystalline materials with applications in gas storage and separation, catalysis, and sensing.[17][18] The porosity and functionality of the MOFs can be tailored by the choice of the metal ion and the ligand. Pyrazolate-based MOFs are known for their high stability.[18]
Figure 3: Potential applications of metal complexes derived from the title ligand.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is achievable through established organic chemistry methodologies. The resulting metal complexes are expected to exhibit rich structural diversity and possess significant potential in catalysis, medicinal chemistry, and material science. The protocols and information provided in this guide offer a solid foundation for researchers to explore the coordination chemistry of this versatile ligand and unlock its potential for various scientific and technological advancements.
References
- M. S. H. K. Manik, M. A. Ali, M. H. K. Rubaiyat, M. S. Hossain, M. A. Halim, and J. U. Ahmad, "Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects," Journal of Molecular Structure, vol. 1234, p. 130155, 2021.
- F. K. Migwi, G. S. Nyamato, and S. O. Ojwach, "A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes," Journal of Organometallic Chemistry, vol. 921, p. 121396, 2020.
- F. K. Keter and S. O. Ojwach, "Perspective: The potential of pyrazole-based compounds in medicine," BioMetals, vol. 33, no. 4, pp. 215–226, 2020.
- A. A. El-Bindary, A. Z. El-Sonbati, and R. M. El-Ghamry, "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review," ACS Omega, vol. 8, no. 1, pp. 104–128, 2023.
- K. Chkirate et al., "Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity," RSC Advances, vol. 11, no. 60, pp. 38043–38054, 2021.
- S. Trofimenko, "The Coordination Chemistry of Pyrazole-Derived Ligands," Chemical Reviews, vol. 72, no. 5, pp. 115-210, 2007.
- T. Yoshida, H. Tanimoto, and T.
- F. K. Keter and S. O. Ojwach, "Perspective: The potential of pyrazole-based compounds in medicine," BioMetals, vol. 33, no. 4, pp. 215–226, 2020.
- M. S. Islam, M. A. Ali, and M. R. Karim, "Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies," Crystals, vol. 12, no. 8, p. 1101, 2022.
- S. Das, S. M. Islam, and C. R. Saha, "Synthesis, characterization, X-ray Crystallography, Photoluminescence property and DNA binding activity of Co(II) and Ni(II) complexes of a pyrazole-containing Schiff-base ligand," Journal of Coordination Chemistry, vol. 75, no. 1-2, pp. 1-18, 2022.
- Y. Davydenko, O. Shovkova, and V. Kinzhybalo, "synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole," Chemistry, Technology and Application of Substances, vol. 6, no. 1, pp. 8-15, 2023.
- A. C. Fernandes et al., "Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications," Chemistry – A European Journal, vol. 20, no. 38, pp. 12157–12168, 2014.
- A. M. A. El-Seidy et al., "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays," Journal of Molecular Structure, vol. 1244, p. 130948, 2021.
- T. Otieno, J. R. Blanton, M. J. Hatfield, S. L. Asher, and S. Parkin, "A copper(II)–pyrazole complex cation with 3 imposed symmetry," Acta Crystallographica Section C Crystal Structure Communications, vol. 58, no. 3, pp. m182–m185, 2002.
- E. Boutaybi, M. E. Touzani, and R. Touzani, "Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review," Journal of Energy Storage, vol. 44, p. 103348, 2021.
- F. G. de la Cruz, "Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks," Insubria, 2015.
- C. A. G. Beckett, C. A. L. Dos Santos, and D. A. Tocher, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," Crystals, vol. 13, no. 7, p. 1101, 2023.
- A. K. Gadde, S. Garlapati, S. K. Bojja, and V. R. P. R. V. Penagaluru, "Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 4, pp. 849–853, 2017.
- T. Behera et al., "Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions," ACS Applied Bio Materials, vol. 6, no. 10, pp. 4183–4198, 2023.
- H. Wang et al., "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction," Journal of the American Chemical Society, vol. 143, no. 49, pp. 20836–20843, 2021.
- S. S. Joshi, "Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole," Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, pp. 433-437, 2012.
- A. A. Jarad and A. A. Al-Amiery, "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide," Chemical Methodologies, vol. 4, no. 1, pp. 114–122, 2020.
- S. Kumar et al., "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics," New Journal of Chemistry, vol. 46, no. 1, pp. 293–307, 2022.
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reductive amination procedures for pyrazole aldehyde acetic acid
Application Note: Reductive Amination Protocols for Pyrazole Aldehyde Acetic Acid Derivatives
Introduction & Scope
This application note details the reductive amination of (4-formyl-1H-pyrazol-1-yl)acetic acid and its derivatives. These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and other bioactive heterocyclic compounds.
The simultaneous presence of a reactive aldehyde (electrophile) and a carboxylic acid (acidic/nucleophilic potential) on the pyrazole ring presents unique synthetic challenges:
-
Solubility: The zwitterionic nature of the free acid amino-aldehyde can lead to poor solubility in standard organic solvents (DCE, DCM).
-
Competitivity: The carboxylic acid moiety can interfere with acid-sensitive imine formation or lead to side reactions if not properly managed.
-
Electronic Effects: The electron-rich pyrazole ring can reduce the electrophilicity of the aldehyde, requiring optimized activation.
This guide provides three validated protocols ranging from the industry-standard Sodium Triacetoxyborohydride (STAB) method to microwave-assisted techniques for recalcitrant substrates.
Mechanistic Insight & Strategic Considerations
Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[1][2] When applied to pyrazole aldehyde acetic acids, the mechanism involves specific considerations regarding pH and protecting groups.
Reaction Mechanism
-
Condensation: The amine attacks the pyrazole aldehyde carbonyl carbon. Acid catalysis (often provided by the substrate's own acetic acid group or added AcOH) facilitates water elimination to form the imine.[3]
-
Reduction: The hydride source selectively reduces the imine over the aldehyde.
The "Free Acid" vs. "Ester" Strategy
-
Route A (Ester Protection): Converting the acetic acid to a methyl or ethyl ester enhances solubility in non-polar solvents (DCE, THF) and prevents zwitterion formation. This is the recommended route for high yields.
-
Route B (Free Acid): Direct amination of the acid requires polar protic solvents (MeOH) and careful pH monitoring to ensure the amine partner remains nucleophilic (unprotonated) while the aldehyde is activated.
Experimental Workflows (Graphviz)
The following diagram outlines the decision matrix for selecting the appropriate protocol based on your specific substrate properties.
Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate protection and solubility.
Detailed Protocols
Protocol 1: Standard STAB Method (The "Gold Standard")
Best for: Ester-protected substrates, non-hindered amines. Reagents: Sodium triacetoxyborohydride (STAB), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH).[4]
Step-by-Step Procedure:
-
Preparation: In a dry round-bottom flask, dissolve the pyrazole aldehyde ester (1.0 equiv) and the amine (1.1–1.2 equiv) in anhydrous DCE (concentration ~0.1 M).
-
Catalysis: Add glacial Acetic Acid (1.0–2.0 equiv).
-
Note: Even though STAB is acid-tolerant, adding AcOH catalyzes imine formation.
-
-
Imine Formation: Stir at room temperature for 30–60 minutes under Nitrogen/Argon.
-
Checkpoint: Monitor by TLC or LCMS to observe the disappearance of the aldehyde and formation of the imine (often a shift in retention time).
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (1.5–2.0 equiv) portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Data Summary:
| Parameter | Specification |
| Solvent | 1,2-Dichloroethane (DCE) or THF |
| Reducing Agent | NaBH(OAc)₃ (STAB) |
| Temperature | 0°C to RT |
| Time | 2–16 Hours |
| Typical Yield | 75–95% |
Protocol 2: NaCNBH₃ Method (For Free Acids/Polar Substrates)
Best for: Free acid substrates (zwitterions) that are insoluble in DCE; requires methanol. Reagents: Sodium Cyanoborohydride (NaCNBH₃), Methanol (MeOH), Zinc Chloride (ZnCl₂, optional catalyst).
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrazole aldehyde acid (1.0 equiv) and amine (1.2 equiv) in MeOH (anhydrous).
-
pH Adjustment: Check pH. Adjust to pH 5–6 using glacial acetic acid.
-
Critical: If the pH is too low (<4), NaCNBH₃ hydrolyzes. If too high (>7), imine formation is slow.
-
-
Reduction: Add NaCNBH₃ (1.5 equiv) in one portion.
-
Stirring: Stir at room temperature for 12–24 hours.
-
Optimization: If reaction is sluggish, add ZnCl₂ (0.5 equiv) to coordinate the carbonyl and accelerate imine formation.
-
-
Workup: Concentrate MeOH under reduced pressure. Redissolve residue in EtOAc/Water. Adjust aqueous layer pH to ~5-6 (isoelectric point considerations) before extraction, or use n-Butanol for highly polar acids.
Protocol 3: Microwave-Assisted / Ti(OiPr)₄ Method
Best for: Sterically hindered amines or electron-rich aldehydes that fail standard protocols. Reagents: Titanium(IV) isopropoxide (Ti(OiPr)₄), Sodium Borohydride (NaBH₄), Ethanol/THF.
Step-by-Step Procedure:
-
Neat/Concentrated Mixing: In a microwave vial, combine pyrazole aldehyde (1.0 equiv), amine (1.5 equiv), and Ti(OiPr)₄ (2.0 equiv).
-
Imine Formation:
-
Method A (Thermal): Stir neat or in minimal THF at 60°C for 4 hours.
-
Method B (Microwave): Heat at 100°C for 15–30 minutes in the microwave.
-
-
Dilution & Reduction: Dilute with absolute Ethanol (2 mL/mmol). Add NaBH₄ (2.0 equiv) carefully (exothermic).
-
Stirring: Stir at room temperature for 2 hours.
-
Quench: Quench with 1N NaOH or water. A white precipitate (TiO₂) will form.
-
Filtration: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.[5]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Poor imine formation | Use Ti(OiPr)₄ as a Lewis acid/dehydrating agent (Protocol 3). Add molecular sieves (4Å). |
| Dialkylation | Primary amine is too reactive | Use a large excess of amine (5–10 equiv) or switch to stepwise addition (form imine, then reduce). |
| Insolubility | Zwitterion formation (Free Acid) | Esterify the acid first (MeOH/H₂SO₄ reflux). Use Protocol 2 with MeOH. |
| Aldehyde Reduction | Reducing agent too strong/fast | Ensure imine is formed before adding reducing agent. Switch from NaBH₄ to STAB. |
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Simenel, A. A., et al. (2021).[6] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 4(1), 1-8. Link
-
Podyacheva, E., et al. (2019). "Hitchhiker’s Guide to Reductive Amination." Organic & Biomolecular Chemistry, 17, 1-20. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1-5. Link
-
Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." Link
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- 5. youtube.com [youtube.com]
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Strategic Functionalization of the C4-Formyl Group in Phenyl-Pyrazoles: A Gateway to Novel Chemical Scaffolds
An Application Guide for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1] Its prevalence in approved pharmaceuticals underscores the scaffold's favorable pharmacological properties and synthetic accessibility.[2] Among functionalized pyrazoles, the 3-phenyl-1H-pyrazole-4-carbaldehyde framework is of paramount importance. The C4-formyl (aldehyde) group serves as an exceptionally versatile synthetic handle, a reactive electrophilic site that opens a gateway to a vast array of chemical transformations.[3][4]
This guide provides a detailed exploration of key strategies for the chemical manipulation of this C4-formyl group. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in drug discovery and chemical biology. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
I. The Foundational Scaffold: Synthesis of Phenyl-Pyrazole-4-Carbaldehyde
The most prevalent and efficient method for introducing the C4-formyl group onto the pyrazole ring is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich heterocyclic systems.[7][8] The process involves the cyclization of an appropriate hydrazone precursor followed by electrophilic substitution at the C4 position of the newly formed pyrazole ring.[3][4]
Caption: Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.
II. Core Transformation Protocols of the C4-Formyl Group
The aldehyde functionality is a nexus for a multitude of synthetic transformations. We will focus on four primary classes of reactions: Oxidation , Reduction , Carbon-Carbon Bond Formation , and Carbon-Nitrogen Bond Formation .
The conversion of the formyl group to a carboxylic acid introduces a key functional group for amide bond formation, esterification, or as a bioisostere for other acidic moieties. This transformation provides a scaffold for library development via parallel amide synthesis.
Principle: Mild oxidizing agents are typically employed to prevent unwanted side reactions on the electron-rich pyrazole ring. Potassium permanganate (KMnO₄) in a basic medium or Pinnick oxidation conditions (sodium chlorite and a scavenger) are effective.
Caption: Oxidation of the C4-formyl group to a carboxylic acid.
Protocol 1: Oxidation using Potassium Permanganate
-
Principle: KMnO₄ acts as a strong oxidant. The reaction is performed in an acetone/water mixture to manage solubility and is typically run until the purple color of the permanganate disappears.
-
Reagents and Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of KMnO₄ (1.5 eq) in deionized water.
-
Add the KMnO₄ solution dropwise to the stirred pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of starting material. A brown precipitate of MnO₂ will form.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Characterization: The product can be characterized by IR spectroscopy (disappearance of the aldehyde C-H stretch, appearance of a broad O-H stretch for the carboxylic acid) and ¹H NMR (disappearance of the aldehyde proton signal at ~10 ppm).
-
Safety Precautions: Potassium permanganate is a strong oxidizer. Handle with care and avoid contact with combustible materials. Perform the reaction in a well-ventilated fume hood.
Reducing the formyl group to a primary alcohol creates a new nucleophilic center, enabling subsequent reactions such as etherification, esterification, or conversion to a leaving group (e.g., tosylate) for nucleophilic substitution.
Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other potentially reducible groups on the phenyl-pyrazole core.[9][10]
Caption: Reduction of the C4-formyl group to a primary alcohol.
Protocol 2: Reduction using Sodium Borohydride
-
Principle: The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol.
-
Reagents and Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Suspend 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) may be observed.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude alcohol can be purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.
-
-
Characterization: The product is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new signal for the CH₂OH group and a broad singlet for the -OH proton.
-
Safety Precautions: NaBH₄ reacts with water and protic solvents to release flammable hydrogen gas. Additions should be done slowly and carefully.
Creating new C-C bonds is central to increasing molecular complexity. The C4-formyl group is an excellent electrophile for this purpose.
1. Knoevenagel Condensation
This reaction involves the condensation of the pyrazole-4-carbaldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile or diethyl malonate).[11] It is a reliable method for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates for Michael additions or cycloadditions.[12][13]
Principle: A mild base deprotonates the active methylene compound to form a carbanion, which then attacks the aldehyde. Subsequent dehydration yields the unsaturated product.[14] Using a mild base like piperidine or ammonium carbonate prevents self-condensation of the aldehyde.[11][12]
Caption: Knoevenagel condensation for C=C bond formation.
Protocol 3: Knoevenagel Condensation with Malononitrile
-
Principle: This protocol yields a dicyanovinyl-substituted pyrazole, a highly functionalized product. The reaction is catalyzed by a small amount of piperidine in ethanol.
-
Reagents and Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ethanol (EtOH)
-
Piperidine
-
Round-bottom flask with reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
The product will typically precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. No further purification is usually necessary.
-
-
Characterization: The product will show a new singlet in the ¹H NMR spectrum corresponding to the vinyl proton and characteristic nitrile stretches in the IR spectrum (~2220 cm⁻¹).
-
Safety Precautions: Malononitrile is toxic. Handle with gloves in a fume hood. Piperidine is a corrosive and flammable liquid.
2. Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high chemo- and regioselectivity.[15] It involves the reaction of the pyrazole-4-carbaldehyde with a phosphonium ylide (Wittig reagent).[16] The nature of the ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[17]
Principle: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and triphenylphosphine oxide.[15][17]
Protocol 4: Wittig Olefination to form a Styryl-Pyrazole
-
Principle: This protocol describes the synthesis of a styryl-substituted pyrazole using a commercially available or easily prepared phosphonium salt. The ylide is generated in situ using a strong base.
-
Reagents and Materials:
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Schlenk flask, syringes, magnetic stirrer, nitrogen/argon atmosphere
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a Schlenk flask.
-
Cool the suspension to 0 °C and add KOtBu (1.1 eq) portion-wise. The mixture will turn a characteristic deep orange or red color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, until TLC shows complete consumption of the aldehyde.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The crude product contains triphenylphosphine oxide, which can be removed by column chromatography on silica gel.
-
-
Characterization: ¹H NMR will show characteristic signals for the vinyl protons of the newly formed double bond.
-
Safety Precautions: Strong bases like KOtBu and n-BuLi are highly reactive and corrosive. Anhydrous and inert conditions are critical for success. Handle all reagents under an inert atmosphere.
Reductive amination is a robust and highly efficient method for converting an aldehyde into an amine. It proceeds via the initial formation of a Schiff base (imine), which is then reduced in the same pot to the corresponding amine.
Principle: The reaction combines the aldehyde with a primary or secondary amine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the starting aldehyde.
Caption: Two-step, one-pot reductive amination workflow.
Protocol 5: Reductive Amination with Benzylamine
-
Principle: This protocol creates a secondary amine by coupling the pyrazole aldehyde with benzylamine. STAB is the preferred reducing agent due to its mildness and tolerance of slightly acidic conditions.
-
Reagents and Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM in a round-bottom flask.
-
Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often slightly exothermic.
-
Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Characterization: Successful reaction is confirmed by the disappearance of the aldehyde proton and the appearance of a new methylene (CH₂) signal adjacent to the nitrogen in the ¹H NMR spectrum.
-
Safety Precautions: STAB is moisture-sensitive. DCM and DCE are volatile and should be handled in a fume hood.
III. Summary of Functionalization Strategies
| Reaction Type | Reagents | Key Transformation | Product Class |
| Oxidation | KMnO₄ or NaClO₂ | C(O)H → COOH | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | C(O)H → CH₂OH | Primary Alcohol |
| Knoevenagel | Malononitrile, Piperidine | C(O)H → C=C(CN)₂ | α,β-Unsaturated Nitrile |
| Wittig Reaction | Ph₃P=CHR, Base | C(O)H → C=CHR | Alkene |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | C(O)H → CH₂NR₂ | Amine |
| Grignard Addition | RMgBr, then H₃O⁺ | C(O)H → CH(OH)R | Secondary Alcohol[18] |
IV. Conclusion
The C4-formyl group on the phenyl-pyrazole scaffold is a powerful and versatile functional group that provides a strategic entry point for extensive molecular elaboration. The protocols detailed herein—spanning oxidation, reduction, and robust C-C and C-N bond-forming reactions—offer researchers a validated toolkit for generating diverse libraries of novel compounds. By understanding the principles behind each transformation, scientists can rationally design and synthesize next-generation pyrazole derivatives for applications in drug discovery, chemical probes, and materials science. The inherent reactivity of the aldehyde, coupled with the pharmacological prestige of the pyrazole core, ensures that this area will remain a fertile ground for chemical innovation.
References
-
Title: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (Basel, Switzerland) via PMC URL: [Link]
-
Title: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety Source: Journal of Current Pharmaceutical Research URL: [Link]
-
Title: Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes Source: Molecules (Basel, Switzerland) via PMC URL: [Link]
-
Title: Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors Source: Arkivoc via Semantic Scholar URL: [Link]
-
Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules (Basel, Switzerland) via PMC URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: Asian Journal of Chemistry URL: [Link]
-
Title: Review on Synthesis of pyrazole and pyrazolines Source: ResearchGate URL: [Link]
-
Title: A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: ResearchGate URL: [Link]
-
Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity Source: Arkat USA URL: [Link]
-
Title: Synthesis of heterocyclic compounds from 4-formylpyrazoles Source: ResearchGate URL: [Link]
-
Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: Bioorganic Chemistry via PMC URL: [Link]
-
Title: recent advances in the synthesis of new pyrazole derivatives Source: The Journal of the Argentine Chemical Society URL: [Link]
-
Title: A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media Source: ResearchGate URL: [Link]
-
Title: Pharmacological Significance of Pyrazole and its Derivatives Source: ResearchGate URL: [Link]
-
Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]
-
Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Wittig Reaction Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Wittig Reaction [organic-chemistry.org]
- 18. Grignard Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support guide for the synthesis of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during this multi-step synthesis, providing troubleshooting advice and detailed protocols to help you improve your reaction yield and product purity. Our guidance is grounded in established chemical principles and field-proven experience.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a precursor for various pharmacologically active agents.[1] The synthetic route typically involves the N-alkylation of a 3-phenylpyrazole core with an acetate synthon, followed by formylation at the C4 position of the pyrazole ring, and culminating in the hydrolysis of an ester intermediate.
The most critical and often challenging step is the electrophilic formylation, commonly achieved via the Vilsmeier-Haack reaction.[2][3][4] This guide focuses on troubleshooting this key step and the subsequent hydrolysis to ensure a high-yielding and reproducible synthesis.
Overall Synthetic Workflow
The synthesis is generally performed in three stages starting from 3-phenyl-1H-pyrazole. The workflow involves N-alkylation to introduce the acetate moiety, formylation, and final hydrolysis.
Caption: General three-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the key synthetic steps.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces the formyl (-CHO) group onto the electron-rich C4 position of the pyrazole ring. The active electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Problem 1: Low or No Yield of Formylated Product
-
Potential Cause A: Degraded or Wet Reagents. The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent and inhibit the reaction. DMF can also degrade over time to produce dimethylamine.[5]
-
Solution: Always use freshly distilled or anhydrous grade DMF and phosphorus oxychloride from a newly opened bottle. Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Using anhydrous DMF is known to be critical for success.[3]
-
-
Potential Cause B: Insufficient Reaction Temperature. While the Vilsmeier reagent is formed at a low temperature (0°C), the formylation of the pyrazole substrate often requires thermal energy to overcome the activation barrier, especially if the ring is not highly activated.[5][6]
-
Potential Cause C: Inappropriate Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.
Problem 2: Formation of Multiple Byproducts
-
Potential Cause A: Reaction Temperature is Too High. Excessive heat can provide enough energy to overcome the regioselectivity of the reaction or lead to decomposition of the starting material or product.[6]
-
Solution: Maintain the lowest effective temperature that promotes the reaction. Start by stirring at room temperature or with gentle heating (e.g., 50-60°C) and only increase if necessary. Monitor the reaction closely by TLC or LC-MS to track the formation of byproducts.
-
-
Potential Cause B: Excess Vilsmeier Reagent. While a slight excess is necessary, a large excess of the formylating agent can sometimes lead to undesired side reactions.
-
Solution: Titrate the amount of Vilsmeier reagent used. Begin with 1.5 equivalents and increase to 2.0 or 2.5 equivalents only if the reaction is sluggish.
-
Table 1: Vilsmeier-Haack Reaction Parameter Optimization
| Parameter | Recommendation | Rationale & Reference |
|---|---|---|
| Solvent | Anhydrous DMF (also serves as reagent) | Moisture quenches the active reagent.[3][6] |
| Reagents | Freshly distilled POCl₃, Anhydrous DMF | Prevents reagent degradation and side reactions.[5] |
| Temperature | Reagent formation at 0°C; Reaction at 60-90°C | Controls reagent formation and drives the reaction to completion.[3][5][6] |
| Stoichiometry | 1.5 - 3.0 eq. of POCl₃ and DMF | Ensures complete conversion of the starting material.[3][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture. |
| Work-up | Pour onto crushed ice, then neutralize with NaHCO₃ | Decomposes excess reagent and neutralizes acid.[7][9] |
Step 3: Saponification (Ester Hydrolysis)
This step converts the ethyl ester intermediate into the final carboxylic acid product using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
Problem 1: Incomplete Hydrolysis
-
Potential Cause: Insufficient Base or Reaction Time. The hydrolysis may stall if all the base is consumed before the ester is fully converted.
-
Solution: Use at least 2-3 equivalents of the base (NaOH or LiOH). Monitor the reaction progress by TLC by checking for the disappearance of the starting ester spot. If the reaction is slow at room temperature, gentle heating (40-50°C) can be applied.
-
Problem 2: Difficulty Isolating the Final Product
-
Potential Cause A: Incorrect pH During Acidification. The carboxylic acid product is soluble in its carboxylate salt form at basic or neutral pH. It will only precipitate out of the aqueous solution when the pH is sufficiently acidic.
-
Solution: After the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., 1M or 2M HCl) until the pH is approximately 2-3.[10] The product should precipitate as a solid.
-
-
Potential Cause B: Oily Product. The product may sometimes separate as an oil instead of a crystalline solid, making filtration difficult.
-
Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Vilsmeier-Haack reaction? A: The Vilsmeier reagent, a chloroiminium salt, is a highly reactive electrophile. It reacts readily with water in a process that neutralizes the reagent, rendering it incapable of formylating the pyrazole ring. This will drastically reduce or completely halt your reaction.[6]
Q2: How can I confirm the Vilsmeier reagent has formed? A: The reagent is typically prepared in situ and used immediately. Its formation from POCl₃ and DMF is a well-established and rapid reaction at 0°C.[5] While characterization is not practical mid-synthesis, a successful reaction (i.e., consumption of starting material) is the best confirmation. The formation of a precipitate or a thick slurry during reagent preparation is common.[5]
Q3: What is the best way to monitor the hydrolysis reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between the starting ester and the final acid product (e.g., 30-50% ethyl acetate in hexanes). The carboxylic acid product will typically have a lower Rf value (be less mobile) than the ester due to its higher polarity. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q4: My final product is pure by NMR but is a persistent oil. How can I solidify it? A: First, ensure all solvent is removed under high vacuum. If it remains an oil, attempt trituration with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away minor impurities that inhibit crystallization and induce solidification. If that fails, purification via column chromatography followed by slow evaporation from a solvent/co-solvent system (e.g., dichloromethane/hexanes) may yield a solid.
Visualized Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrazole ring.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.5 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.[5]
-
After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.
-
Dissolve ethyl (3-phenyl-1H-pyrazol-1-yl)acetate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C and stir for 4-6 hours, monitoring progress by TLC.[11]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.
-
The crude product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (NaOH, 2.5 eq.) to the solution and stir at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.
-
A precipitate should form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C.
-
The final product can be recrystallized from a suitable solvent system like ethanol/water if further purification is needed.[10]
References
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]
-
Molecules. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis and Pharmacological Screening of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]
-
European Chemical Bulletin. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available from: [Link]
-
Semantic Scholar. Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available from: [Link]
-
ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available from: [Link]
-
AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link]
-
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Available from: [Link]
- Google Patents. Method for purifying pyrazoles.
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
-
PrepChem.com. Synthesis of (c) Ethyl (±)-4-(1-dodecenyl)-α-phenyl-1H-pyrazole-1-acetate. Available from: [Link]
-
ResearchGate. A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available from: [Link]
-
ResearchGate. Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]
-
Reddit. Vilsmeier Haack Reaction. Available from: [Link]
-
ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available from: [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
Sources
- 1. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. jpsionline.com [jpsionline.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Purification of Crude (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
Welcome to the technical support center for the purification of crude (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target compound.
I. Understanding the Molecule and Potential Impurities
This compound is a key building block in the synthesis of various biologically active molecules.[1][2] Its structure, featuring a carboxylic acid, a formyl group, and a pyrazole core, dictates the potential impurities and the most effective purification strategies.
The Vilsmeier-Haack reaction is a common method for the formylation of the pyrazole ring to produce the aldehyde precursor.[3][4][5][6] The subsequent steps to introduce the acetic acid moiety can lead to a range of impurities.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding pyrazole without the acetic acid group.
-
Over-alkylation or Side-alkylation Products: Depending on the synthetic route to the acetic acid side chain.
-
Byproducts from the Vilsmeier-Haack Reaction: Including partially reacted intermediates.
-
Decomposition Products: Although pyrazoles are generally stable, the aldehyde functionality can be susceptible to oxidation or other side reactions under harsh conditions.[7]
A thorough understanding of your synthetic route is the first step in diagnosing purification challenges.
II. Purification Strategies: A Troubleshooting Approach
This section is structured in a question-and-answer format to directly address issues you may encounter during your experiments.
A. Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and often the most effective initial purification step for carboxylic acids like this compound.[3][8][9][10] It leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Q1: My crude product is a complex mixture. How do I selectively isolate the desired carboxylic acid?
Answer: An acid-base extraction is the ideal method. The carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt, which will move into the aqueous phase, leaving non-acidic impurities in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 1M solution can also be used.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated product, sodium (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate, will be in the top aqueous layer (assuming the organic solvent is denser than water).
-
Back-Extraction (Optional): To remove any trapped organic impurities from the aqueous layer, you can perform a back-extraction with fresh organic solvent.
-
Isolation of the Product:
-
Carefully drain the aqueous layer containing your product into a clean flask.
-
Cool the aqueous layer in an ice bath.
-
Slowly add a dilute acid, such as 1M HCl, dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The purified this compound will precipitate out of the solution as a solid.
-
-
Collection and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Troubleshooting Acid-Base Extraction
-
Poor Separation/Emulsion Formation:
-
Cause: Vigorous shaking can sometimes lead to emulsions.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
-
-
Low Yield of Precipitated Product:
-
Cause 1: Incomplete extraction into the aqueous phase.
-
Solution 1: Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred.
-
Cause 2: Incomplete precipitation upon acidification.
-
Solution 2: Ensure the aqueous solution is sufficiently acidified (pH 1-2). Check with pH paper. Cooling the solution thoroughly will also decrease the solubility of the product and improve precipitation.
-
-
Product Oiling Out Instead of Precipitating:
-
Cause: The product may have a low melting point or be impure, leading to the formation of an oil instead of a crystalline solid.
-
Solution: Try adding the acid very slowly while vigorously stirring in an ice bath. If an oil still forms, you can try to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, you can extract the oil with a fresh portion of organic solvent, dry the organic layer, and then concentrate it to obtain the solid product, which can then be further purified by recrystallization.
-
B. Recrystallization: For Enhanced Purity
Recrystallization is a powerful technique to further purify your solid product after extraction. The principle is to dissolve the crude solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Q2: My product from the acid-base extraction still shows impurities on TLC/NMR. How can I improve its purity?
Answer: Recrystallization is the next logical step. The key to successful recrystallization is the choice of a suitable solvent or solvent system.
Selecting a Recrystallization Solvent:
The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be easily removable from the purified crystals.
Common Solvents for Pyrazole Carboxylic Acids:
| Solvent/System | Rationale |
| Ethanol/Water | A good general-purpose co-solvent system. The compound is typically more soluble in ethanol and less soluble in water.[8] |
| Ethyl Acetate/Hexane | Another common co-solvent system for moderately polar compounds. |
| Acetic Acid | Can be a good solvent for carboxylic acids due to hydrogen bonding interactions.[11][12] |
| Acetone | Often a good solvent for polar organic molecules.[13] |
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to completely dissolve your crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
-
No Crystals Form Upon Cooling:
-
Cause 1: Too much solvent was used.
-
Solution 1: Boil off some of the solvent to concentrate the solution and then allow it to cool again.
-
Cause 2: The solution is supersaturated.
-
Solution 2: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
-
Oiling Out:
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solute is too impure.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a lower boiling point solvent system may also be necessary.
-
-
Poor Recovery:
-
Cause: The compound is too soluble in the chosen solvent even at low temperatures.
-
Solution: Use a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures. Ensure you are using the minimum amount of hot solvent for dissolution.
-
C. Column Chromatography: For Difficult Separations
When acid-base extraction and recrystallization are insufficient to remove closely related impurities, column chromatography is a valuable tool.
Q3: I have a persistent impurity with similar polarity to my product. How can I separate them?
Answer: Column chromatography provides the highest resolution for separating complex mixtures. For this compound, a normal-phase silica gel column is typically used.
Workflow for Column Chromatography Purification
Caption: Workflow for Column Chromatography Purification.
Mobile Phase Selection:
The choice of mobile phase (eluent) is critical for good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is commonly used. The polarity of the eluent is adjusted to achieve a good separation of the components on a TLC plate before running the column. For carboxylic acids, adding a small amount of acetic acid or formic acid to the mobile phase can help to reduce tailing of the spots on the TLC and column by keeping the carboxylic acid protonated.[9][10]
Recommended Mobile Phase Systems (starting points):
-
Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1 gradient)
-
Dichloromethane:Methanol (e.g., from 99:1 to 95:5)
-
Add 0.5-1% acetic acid to the mobile phase to improve peak shape.
Troubleshooting Column Chromatography
-
Poor Separation:
-
Cause: The polarity of the mobile phase is too high or too low.
-
Solution: Optimize the mobile phase composition using TLC. Test various solvent ratios to maximize the difference in Rf values between your product and the impurities.
-
-
Compound Stuck on the Column:
-
Cause: The compound is too polar for the chosen mobile phase.
-
Solution: Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective.
-
-
Band Tailing:
-
Cause: For acidic compounds, interaction with the slightly acidic silica gel can cause tailing.
-
Solution: Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
-
III. Frequently Asked Questions (FAQs)
Q4: What is the expected appearance and stability of pure this compound?
Answer: Pure this compound is typically a solid. While pyrazole derivatives are generally stable, it is good practice to store the purified compound in a cool, dry, and dark place to prevent any potential degradation of the aldehyde group.[7] A structurally similar compound, [3-(4-Methylphenyl)-1h-pyrazol-1-yl]acetic acid, is stored refrigerated.
Q5: Can I use other bases besides sodium bicarbonate for the acid-base extraction?
Answer: Yes, other bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used. However, sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause hydrolysis of any sensitive functional groups. Strong bases like sodium hydroxide (NaOH) should be avoided as they can potentially react with the aldehyde group.
Q6: How do I know when my product is pure?
Answer: Purity should be assessed by a combination of techniques:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp and well-defined melting point is characteristic of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the presence of any impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
IV. Visualization of Purification Logic
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision Tree for Purification Strategy.
V. References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link]
-
Waters. HPLC Column Performance. Available from: [Link]
-
Phenomenex. Mobile Phase Selectivity. Available from: [Link]
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available from: [Link]
-
Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Available from: [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. Available from: [Link]
-
Stability of 4H-pyrazoles in physiological environments. ResearchGate. Available from: [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. Available from: [Link]
-
Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. ChemRxiv. Available from: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available from: [Link]
-
The mobile phases used in column chromatography and calculated values of the retention factor. ResearchGate. Available from: [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available from: [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research. Available from: [Link]
-
Esters of 4-formylpyrazol-3-carboxylic acids. ResearchGate. Available from: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]
-
SOLUBILITY DATA SERIES. GitHub Pages. Available from: [Link]
-
Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance... Drug development & registration. Available from: [Link]
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PMC. Available from: [Link]
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate. Available from: [Link]
Sources
- 1. Esters of 4-formylpyrazol-3-carboxylic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. jocpr.com [jocpr.com]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. lcms.cz [lcms.cz]
- 10. aapco.org [aapco.org]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 12. Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona | Lyust | Drug development & registration [pharmjournal.ru]
- 13. physchemres.org [physchemres.org]
Technical Support Hub: Purification of N-Substituted Pyrazole Aldehydes
Introduction: The Criticality of Purity
N-substituted pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of kinase inhibitors, agrochemicals, and heterocyclic building blocks. Synthesized primarily via the Vilsmeier-Haack reaction , these compounds often suffer from specific impurity profiles: unreacted hydrazines, regioisomers (
This guide replaces "trial and error" with thermodynamic logic . We treat recrystallization not just as a cleaning step, but as a self-validating system where solvent choice dictates the exclusion of specific impurities based on molecular recognition.
Module 1: Solvent Selection Matrix
Logic: The N-substituent dictates the lipophilicity (
Primary Solvent Systems
| N-Substituent Type | Solubility Profile | Recommended Solvent System | Mechanism of Action |
| N-Alkyl (Methyl, Ethyl, Propyl) | High Lipophilicity. often low melting point. Prone to "oiling out." | Hexane / Ethyl Acetate (Start 10:[1]1) or DCM / Hexane | Displacement: The alkyl chain disrupts |
| N-Aryl (Phenyl, 4-F-Phenyl) | High Crystallinity. Strong | Ethanol (95% or Abs.) or Toluene | Temperature Differential: High solubility at boiling, very low at RT due to rigid crystal lattice formation. |
| N-Heteroaryl (Pyridyl, etc.) | Polar/Basic. Potential H-bond acceptors. | Methanol or Acetonitrile | Solvation Competition: Polar solvents prevent non-specific aggregation of the heteroaryl rings while allowing the aldehyde to crystallize. |
| Complex/Bulky (Benzyl, Trityl) | Steric Bulk. Slower kinetics. | Isopropanol (IPA) | Kinetic Control: IPA's viscosity and boiling point allow for slower crystal growth, excluding bulky impurities. |
Visualization: Solvent Decision Tree
Figure 1: Decision logic for selecting the initial solvent system based on substituent chemistry.
Module 2: Troubleshooting & "Help Desk"
Ticket #001: The Product is "Oiling Out" Symptoms: Upon cooling, the solution turns milky or deposits a viscous globule at the bottom instead of crystals. Cause: The compound enters a metastable liquid phase before the solidus line (Melting Point < Solvent Boiling Point). Common in N-methyl/ethyl derivatives. Recovery Protocol:
-
Reheat to dissolve the oil.
-
Add Seed Crystal: If available, add a speck of pure solid at the cloud point.
-
The "Trituration Rescue": If it oils out again, decant the supernatant. Add cold Pentane or Diethyl Ether to the oil and scratch vigorously with a glass rod. This mechanical energy often induces nucleation.
Ticket #002: Persistent Yellow/Orange Color Symptoms: Product is white/pale yellow by structure, but crystals appear bright orange. Cause: Trace oligomers or conjugated impurities from the Vilsmeier-Haack reaction. Recovery Protocol:
-
Add Activated Charcoal (Norit) (1-2% by weight). Do not add to boiling solution to avoid eruption.
-
Filter hot through a Celite pad.
Ticket #003: Regioisomer Contamination Symptoms: NMR shows small "shadow" peaks (e.g., N1-isomer vs N2-isomer). Cause: Alkylation of pyrazoles often yields a mixture of isomers. Recovery Protocol:
-
Exploit Symmetry: The desired isomer (usually N1-substituted 4-aldehyde) often packs better than the N2-isomer.
-
Solvent Switch: Switch to Ethanol . The minor isomer usually remains in the mother liquor. Perform a second recrystallization; do not rely on a single pass.
Module 3: Advanced Protocol (SOP)
Protocol: The "Golden Batch" Purification of 1-Phenyl-1H-pyrazole-4-carbaldehyde Context: This protocol addresses the removal of acidic Vilsmeier impurities and ensures high crystallinity.
Reagents: Crude Aldehyde, Ethanol (95%), NaHCO₃ (sat. aq.), Deionized Water.
Step-by-Step Workflow:
-
Pre-Wash (The Self-Validating Step):
-
Why: Vilsmeier products often retain acidic salts. Recrystallizing acidic crude leads to decomposition.
-
Action: Suspend crude solid in saturated NaHCO₃. Stir for 20 mins. Filter and wash with water until pH is neutral. Dry thoroughly.
-
Checkpoint: Measure pH of filtrate. If <7, repeat wash.
-
-
Dissolution:
-
Place dried solid in an Erlenmeyer flask.
-
Add Ethanol slowly while heating on a hot plate/block (approx. 5-10 mL per gram).
-
Critical: Bring to a gentle boil. If solids remain, add solvent in 1 mL increments.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble specks remain (inorganic salts), filter rapidly through a pre-warmed funnel.
-
-
Controlled Cooling:
-
Remove from heat.[7] Place on a cork ring (insulator) to allow slow cooling to Room Temp (RT).
-
Thermodynamics: Slow cooling = larger, purer crystals. Fast cooling = inclusion of impurities.
-
Once at RT, move to an ice bath (
C) for 30 mins to maximize yield.
-
-
Isolation:
Visualization: The "Oiling Out" Rescue Loop
Figure 2: Troubleshooting workflow for rescuing a batch that has separated as an oil.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ether for recrystallization? A: While solubility is often good, we advise against it for two reasons: 1) High volatility makes controlling the cooling curve difficult. 2) Pyrazoles can complex with peroxides in aged ether. Use MTBE (Methyl tert-butyl ether) if an ether-like solvent is required.
Q: My yield is low (30-40%). How do I improve it? A: You likely used too much solvent.
-
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop." Note: The second crop is always less pure than the first.
Q: How do I know if I have the aldehyde or the hydrate? A: Pyrazole aldehydes can form gem-diols (hydrates) in aqueous solvents.
-
Check: Run an NMR.[2][9][10] The aldehyde proton (-CHO) appears at ~9.8-10.0 ppm. If this peak is missing or shifted, and you see a broad OH signal, you have the hydrate. Dry the solid under vacuum with heat to revert it.
References
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Kaunas University of Technology. (Describes DCM and Ethanol/Water systems). 1
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. (General solvent properties and binary systems).[2] 2
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health (PMC). (Details Acetone and Ethanol usage for pyrazole derivatives).
-
Recrystallization Guide. University of Wisconsin-Madison. (Troubleshooting "Oiling Out" and seeding techniques). 3
-
1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines. Asian Journal of Chemistry. (Specific protocol for ethanol recrystallization of Vilsmeier products). 4
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for Vilsmeier-Haack formylation of phenylpyrazoles
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: VH-PYR-OPT-2024 Subject: Optimization & Troubleshooting for 1-Phenylpyrazole-4-Carbaldehyde Synthesis
Introduction: The Operator's Note
Welcome to the technical support hub. You are likely here because the Vilsmeier-Haack (VH) reaction—while a textbook classic—is behaving unpredictably on your phenylpyrazole substrate.
Unlike electron-rich pyrroles or indoles which react at room temperature, phenylpyrazoles are moderately deactivated due to the inductive effect of the phenyl ring and the electronegativity of the adjacent nitrogen. They require a "harder" push (thermal energy) to overcome the activation barrier at the C4 position. However, pushing too hard leads to the "black tar" scenario.
This guide treats your reaction as a system with three critical control nodes: Reagent Formation , Thermal Ramping , and Hydrolysis Buffering .
Module 1: Critical Reagent Preparation (The "Engine")
The Issue: "My yield is inconsistent, even with the same stoichiometry." The Diagnosis: Inconsistent formation of the Chloroiminium Ion (Vilsmeier Reagent).
The active electrophile is not POCl₃; it is the chloroiminium salt formed in situ. If you mix POCl₃ and DMF too hot, or too fast, you generate byproducts (dichlorophosphates) that reduce potency and darken the mixture.
Standard Operating Procedure (SOP-VH-01)
-
Solvent: Use anhydrous DMF (acts as both reagent and solvent).
-
Temperature: Cool DMF to 0°C – 5°C (Ice/Salt bath).
-
Addition: Add POCl₃ dropwise.
-
Rate: Maintain internal T < 10°C.
-
Observation: The solution should turn pale yellow/colorless. If it turns orange/red here, you are already decomposing the reagent.
-
-
Induction: Stir at 0°C for 15–30 minutes before adding the substrate. This ensures complete conversion to the electrophile.
Optimization Matrix: Stoichiometry
| Variable | Standard | Aggressive (Deactivated Rings) | Effect of Excess |
| POCl₃ | 1.2 – 1.5 equiv | 3.0 – 5.0 equiv | Increases rate; harder workup (more acid generated). |
| DMF | 5.0 – 10.0 equiv | Solvent Volume | Acts as a base sink; excess is easily washed away. |
| Solvent | Neat (DMF) | DCE or CHCl₃ | Chlorinated solvents allow higher T reflux but slower kinetics. |
Module 2: Reaction Monitoring (The "Drive")
The Issue: "Starting material remains despite heating," or "I see multiple spots on TLC." The Diagnosis: Insufficient thermal activation or competitive chlorination.
Phenylpyrazoles often require heating to 70–90°C . However, the Vilsmeier reagent is thermally sensitive.[1]
Troubleshooting Q&A
Q: I am heating to 100°C, but conversion stalled at 60%. Should I add more POCl₃?
-
A: NO. Adding fresh POCl₃ to a hot mixture is a safety hazard (exotherm).
-
Fix: The reagent likely decomposed thermally before reacting. Next time, use a "staged ramp":
-
Add substrate at 0°C.
-
Warm to RT for 1 hour.
-
Ramp to 70°C.
-
Crucial: If conversion stalls, cool to RT, and add a freshly prepared aliquot of Vilsmeier reagent (prepared in a separate flask at 0°C).
-
Q: I see a side product with a similar Rf. What is it?
-
A: If your pyrazole has -OH or alkoxy groups, POCl₃ will chlorinate them.
-
A: If the phenyl ring is electron-rich (e.g., 4-methoxyphenyl), you might be formylating the phenyl ring instead of the pyrazole C4.
-
Check: Run NMR.[2] Pyrazole-4-CHO proton typically shows at 9.8–10.0 ppm .
-
Module 3: Work-up & Isolation (The "Cleanup")
The Issue: "The reaction looked good, but I isolated a black oil/tar." The Diagnosis: Uncontrolled Hydrolysis.
This is the most common failure point. The intermediate is an iminium salt .[2][3][4] To get the aldehyde, you must hydrolyze it with water. This releases HCl. If the pH drops too low (<1) and the mixture gets hot (exotherm from water addition), the aldehyde polymerizes.
The "Buffered Hydrolysis" Protocol
Do not just dump the reaction into water.
-
Cool: Bring reaction mixture to 0°C.
-
Buffer Preparation: Prepare a saturated solution of Sodium Acetate (NaOAc) or 20% Sodium Carbonate.
-
Quench: Pour the reaction mixture slowly into the ice-cold buffered solution .
-
Goal: Keep pH between 4 and 6 during hydrolysis.
-
-
Stir: Stir for 1–2 hours at RT. The iminium salt needs time to hydrolyze.
-
Precipitation: In many cases, the 4-formylpyrazole will precipitate as a solid from the buffered aqueous layer. Filter and wash.
Module 4: Safety & Scale-up (The "Shield")
The Issue: "Is this safe to scale up to 100g?" The Diagnosis: Thermal Runaway Risk.[1]
The formation of the Vilsmeier reagent is exothermic. The decomposition of the reagent (self-reaction) is also exothermic and can lead to thermal runaway if "accumulated" (i.e., you add all reagents cold, then heat them up all at once).
Safety Directives
-
DSC Data: The onset of thermal decomposition for DMF/POCl₃ mixtures is often cited around 60–70°C for the reagent alone.
-
Ventilation: POCl₃ hydrolysis releases HCl gas. Scrubbers are mandatory.
-
Wait-Time: Always allow the Vilsmeier reagent to form at low temp before heating. Heating a mixture of unreacted DMF/POCl₃ can trigger a violent, delayed exotherm.
Visualizing the Workflow
Figure 1: Mechanistic Pathway & Failure Points
Caption: Fig 1. Reaction pathway highlighting critical temperature control points and hydrolysis risks.
Figure 2: Troubleshooting Decision Tree
Caption: Fig 2. Logic flow for diagnosing common yield failures in pyrazole formylation.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction (Review).[1][2][5][6][7][8][9][10][11] Comprehensive Organic Synthesis.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction.[1] (Safety data regarding POCl3/DMF exotherms and runaway indices).
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[12] (Specific optimization for chloropyrazoles requiring high temperatures).
-
K. S. Badalyan et al. (2014).[10] Vilsmeier-Haack formylation of 1H-pyrazoles.[10][12][13] Russian Journal of General Chemistry. (Regioselectivity studies).
-
BenchChem. (2025). A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. (Reagent comparison and workup protocols).
Sources
- 1. mt.com [mt.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. name-reaction.com [name-reaction.com]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. epubl.ktu.edu [epubl.ktu.edu]
stability of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid under basic conditions
[4]
Module 2: Troubleshooting Common Issues
Scenario A: "I washed my reaction with NaOH, and my product disappeared."
-
Diagnosis: Solubility Inversion.
-
The N1-acetic acid moiety (
) deprotonates instantly in NaOH. The resulting dicarboxylate species (or mono-carboxylate if the aldehyde remains intact) is highly polar and partitions 100% into the aqueous phase.
-
-
Fix: Do not discard the aqueous layer. Acidify the aqueous layer to pH ~3-4 using dilute HCl. The free acid should precipitate or become extractable into organic solvents (EtOAc/DCM).
Scenario B: "I see two new spots on TLC after leaving it in base overnight."
-
Diagnosis: Cannizzaro Disproportionation. [2][3]
-
Spot 1 (Lower R_f): The dicarboxylic acid derivative (oxidation product).
-
Spot 2 (Higher R_f): The hydroxymethyl derivative (reduction product).
-
-
Fix: This is irreversible. For future experiments, avoid storing the aldehyde in basic solution. Use weak bases (
, ) if basification is necessary, and keep the temperature .
Scenario C: "My yield is low after Vilsmeier-Haack workup."
-
Diagnosis: Thermal Degradation in Base.
-
Vilsmeier workups require neutralizing the acidic iminium salt. If you dump the mixture into hot NaOH, you trigger the Cannizzaro reaction immediately.
-
-
Fix: Quench the Vilsmeier reaction into ice-cold sodium acetate or saturated sodium bicarbonate , not strong caustic base.
Module 3: Recommended Protocols
Protocol 1: Safe Basification/Workup
Standard Operating Procedure for neutralizing acid-crude mixtures containing this compound.
-
Cool Down: Chill the reaction mixture to
. -
Buffer Choice: Use Saturated
or 2M Sodium Acetate . Avoid NaOH or KOH unless absolutely necessary for specific downstream chemistry. -
pH Monitoring: Adjust pH to 7–8. Do not exceed pH 9.
-
Extraction:
-
Note: At pH 7-8, the carboxylic acid tail will be ionized (
). The compound will likely remain in the aqueous phase . -
To Recover: Wash the aqueous phase with organic solvent (to remove non-acidic impurities). Then, carefully acidify the aqueous phase to pH 3-4 with 1M HCl.
-
Precipitation: The product often precipitates as a white/off-white solid upon acidification. Filter and dry.[4]
-
Protocol 2: Stability Decision Tree
Use this logic flow to determine if your conditions are safe.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in a Knoevenagel condensation with a strong base like Piperidine? A: Yes, but proceed with caution. Knoevenagel condensations are typically faster than the Cannizzaro background reaction. However, it is safer to use catalytic piperidine with acetic acid (buffered conditions) rather than stoichiometric strong base.
Q2: Is the N-C bond stable to hydrolysis in base?
A: Yes. The N-C bond connecting the pyrazole nitrogen to the acetic acid chain is generally stable to hydrolysis under standard laboratory conditions (up to
Q3: How do I store the compound for long periods?
A: Store as a solid at
References
-
Cannizzaro Reaction Mechanism
- Wikipedia/RSC Ontology.
-
Synthesis & Reactivity of Pyrazole-4-carbaldehydes
-
Solubility & Analog Behavior
- ResearchGate. "Solubilities of 4-Formylbenzoic Acid... and terephthalaldehydic acid." (Demonstrates solubility patterns of aldehyde-acids in aqueous base).
-
Vilsmeier-Haack Workup Protocols
-
Kira, M. A., et al. "Synthesis of pyrazole-4-carboxaldehydes."[4] (Establishes standard neutralization protocols preventing degradation).
-
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Pyrazole Acetic Acid Derivatives
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of pyrazole acetic acid derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Understanding these fragmentation pathways is critical for unambiguous structural confirmation, metabolite identification, and impurity profiling. We will explore the mechanistic underpinnings of fragment formation under different ionization regimes and provide practical, field-proven methodologies for acquiring high-fidelity data.
Introduction: The "Why" of Fragmentation Analysis
In modern drug discovery, mass spectrometry (MS) is an indispensable tool for molecular characterization.[1] For heterocyclic scaffolds like pyrazole acetic acids, MS provides more than just a molecular weight; it offers a molecular fingerprint through fragmentation. When an ionized molecule is subjected to energy—either during the initial ionization event or through subsequent collision-induced dissociation (CID)—it breaks apart in predictable ways governed by its structure. By analyzing the resulting fragment ions, we can piece together the molecule's original architecture.
The choice of ionization technique is paramount as it dictates the initial energy imparted to the analyte.
-
Hard Ionization (e.g., Electron Ionization - EI): This technique uses high-energy electrons (typically 70 eV) to ionize the molecule, causing extensive and often complex fragmentation.[1][2] While this provides a wealth of structural detail, the molecular ion may be weak or entirely absent.
-
Soft Ionization (e.g., Electrospray Ionization - ESI): ESI generates ions with very little excess energy, typically preserving the molecular species as a protonated [M+H]+ or deprotonated [M-H]- ion.[2] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for systematic structural interrogation.[3]
This guide will focus on both EI and ESI-MS/MS, as they provide complementary information for the comprehensive characterization of pyrazole acetic acid derivatives.
Foundational Fragmentation Mechanisms
The fragmentation of a pyrazole acetic acid derivative can be logically dissected by considering the two key structural components: the pyrazole ring and the acetic acid side chain.
The Pyrazole Ring: A Heterocyclic Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its fragmentation is characterized by several key pathways, primarily involving cleavage of the N-N bond and subsequent ring-opening events.[4][5]
-
Ring Fission: The most common fragmentation cascade begins with the cleavage of the weakest bonds. The molecular ion may undergo rearrangement and lose stable neutral molecules like hydrogen cyanide (HCN, 27 Da), diazomethane (CH2N2), or molecular nitrogen (N2, 28 Da).
-
Substituent-Driven Fragmentation: The fragmentation pattern is highly dependent on the position and nature of substituents on the ring.[4] For instance, a methyl group can be lost as a methyl radical (•CH3, 15 Da), while larger groups can undergo their own characteristic fragmentation.
The Acetic Acid Side Chain: A Locus of Facile Cleavage
The carboxymethyl (-CH2COOH) group provides several predictable fragmentation channels, largely driven by the stability of the neutral losses.
-
Decarboxylation (Loss of CO2): The loss of carbon dioxide (44 Da) is a hallmark fragmentation pathway for carboxylic acids, typically observed as a prominent peak in the spectra of [M-H]- ions under ESI-MS/MS or in the EI spectra.[3][6] This results in an ion corresponding to the methylated pyrazole.
-
Loss of the Carboxymethyl Radical: Cleavage of the bond between the pyrazole ring and the side chain can lead to the loss of the •CH2COOH radical (59 Da), leaving a charged pyrazole ring.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the methylene bridge can break, leading to the loss of the carboxyl group •COOH (45 Da).[6]
The interplay between ring and side-chain fragmentation dictates the final mass spectrum. The following diagram illustrates the primary fragmentation pathways for the parent compound, 1H-pyrazole-1-acetic acid, under positive-ion mode conditions.
Caption: Primary ESI-MS/MS fragmentation of protonated 1H-pyrazole-1-acetic acid.
Comparative Analysis: A Tale of Two Techniques
To provide a clearer picture, we will compare the expected fragmentation patterns of a representative molecule, such as (1,3-diphenyl-1H-pyrazol-4-yl)acetic acid, under both EI and ESI conditions.
| Ionization Method | Precursor Ion | Expected Key Fragments / Neutral Losses | Rationale |
| Electron Ionization (EI) | M+• (Molecular Ion) | Loss of •COOH (45 Da): Alpha-cleavage. | High-energy technique promotes radical-driven bond cleavages. |
| Loss of Ph-N=N•: Ring fragmentation. | Cleavage of the pyrazole N-N bond is a common EI pathway. | ||
| [Ph-C≡C-Ph]+•: Rearrangement fragment. | Extensive rearrangement is common under high-energy EI conditions. | ||
| ESI-MS/MS (+ve ion) | [M+H]+ | Loss of H2O (18 Da): From the carboxylic acid group. | A common, low-energy neutral loss for protonated carboxylic acids. |
| Loss of CO (28 Da): Following the loss of water. | Subsequent fragmentation of the resulting acylium ion. | ||
| Loss of HCOOH (46 Da): Loss of the entire formic acid moiety. | A concerted rearrangement and elimination pathway. | ||
| ESI-MS/MS (-ve ion) | [M-H]- | Loss of CO2 (44 Da): Decarboxylation. | This is often the base peak for deprotonated carboxylic acids.[3] |
This comparison highlights a crucial principle: EI provides a complex but comprehensive fragmentation map, while ESI-MS/MS offers a more controlled, stepwise deconstruction of the molecule. The choice between them depends on the analytical goal—unambiguous identification via library matching (favoring EI) versus targeted structural analysis of a novel compound (favoring ESI-MS/MS).
Experimental Protocol: A Self-Validating Workflow for LC-ESI-MS/MS
This section provides a robust, field-tested protocol for the analysis of pyrazole acetic acid derivatives. The logic behind this workflow is to ensure reproducibility and data integrity.
Caption: Standard LC-MS/MS workflow for pyrazole acetic acid derivative analysis.
Step-by-Step Methodology:
-
Sample Preparation & System Suitability:
-
Rationale: Starting with a high-concentration stock in a non-volatile solvent like DMSO ensures stability. The working solution is prepared in a mobile-phase-compatible solvent to ensure good peak shape.
-
Protocol: a. Prepare a 1 mg/mL stock solution of the analyte in DMSO. b. Dilute the stock to 10 µg/mL in 50:50 acetonitrile/water. This is the working solution. c. Before analyzing unknown samples, inject a known standard (e.g., 1H-pyrazole-1-acetic acid) to verify system performance (retention time stability, peak asymmetry <1.5). This step is critical for data trustworthiness.
-
-
Liquid Chromatography (LC):
-
Rationale: Chromatographic separation is essential to resolve the analyte from impurities, isomers, or metabolites before it enters the mass spectrometer. A C18 column is a good general-purpose choice for these moderately polar compounds. Formic acid is used as a mobile phase additive to promote protonation for positive-ion ESI.
-
Protocol: a. Column: C18, 2.1 x 50 mm, 1.8 µm particle size. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Flow Rate: 0.4 mL/min. e. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.
-
-
Mass Spectrometry (MS/MS):
-
Rationale: A data-dependent acquisition (DDA) method is efficient for discovery. The instrument performs a full scan (MS1) to find all ions present, then automatically selects the most intense ions for fragmentation (MS2). Ramping the collision energy ensures that both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragments are observed.
-
Protocol: a. Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate experiments. b. MS1 Scan Range: m/z 100–1000. c. MS2 Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most abundant ions from the MS1 scan. d. Collision Gas: Argon. e. Collision Energy: Use a stepped or ramped collision energy (e.g., for a precursor at m/z ~300, ramp from 10 to 40 eV) to capture a full range of fragments.
-
-
Data Interpretation:
-
Rationale: The final step involves correlating the observed data back to the molecular structure.
-
Protocol: a. Extract the chromatogram for the expected [M+H]+ or [M-H]- ion to confirm its presence. b. Analyze the corresponding MS2 spectrum. Calculate the mass differences between the precursor ion and the fragment ions. c. Propose logical neutral losses (e.g., 18, 28, 44, 46, 59 Da) and relate them to specific substructures (ring vs. side chain).
-
By following this comprehensive workflow, researchers can confidently characterize pyrazole acetic acid derivatives, ensuring data quality and enabling deeper insights into their chemical properties.
References
-
Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. Available at: [Link]
-
Kuhn, B. L., et al. (2021). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Characterization and Applications. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Jackson, G. P., & continual, A. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(8), 1435–1442. Available at: [Link]
-
Varynskyi, B. O., et al. (2016). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Singh, N. (2021). Ionization Methods in Mass Spectrometry. PENS#70. Available at: [Link]
-
Chen, Y., et al. (2024). Hybrid Deep Learning Model for EI-MS Spectra Prediction. Molecules, 29(5), 1084. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
HPLC Purity Analysis Protocols for Pyrazole-Based Intermediates
Executive Summary
Pyrazole derivatives are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib), yet their analysis presents distinct chromatographic challenges. The core difficulty lies in their amphoteric nature , tautomerism , and the frequent presence of closely eluting regioisomers (N1- vs. N2-alkylation products).
Standard generic C18 protocols often fail, yielding peak tailing (
Part 1: The Challenge of Pyrazole Analysis
To master pyrazole chromatography, one must understand the underlying physical chemistry that dictates separation failure.
-
Basicity & Silanol Interactions: Unsubstituted pyrazole has a pKa of ~2.5 (conjugate acid). However, aminopyrazoles or alkyl-substituted derivatives can exhibit pKa values ranging from 4 to 9. On standard silica-based columns, residual silanols (
) ionize at pH > 3.5. If the mobile phase pH allows the pyrazole to be positively charged while silanols are negative, strong ion-exchange interactions occur, causing severe peak tailing. -
Regioisomerism: N-alkylation of pyrazoles often produces a mixture of 1,3- and 1,5-isomers. These isomers possess identical mass and very similar lipophilicity (
), making separation on hydrophobicity alone (standard C18) difficult. -
Dewetting: Many pyrazole intermediates are highly polar, requiring high aqueous content (>95%). Standard C18 phases can suffer from "phase collapse" or dewetting under these conditions, leading to retention loss.[1]
Part 2: Comparative Analysis of Stationary Phases
We evaluated three primary column technologies for pyrazole intermediates.
| Feature | Standard C18 (Base-Deactivated) | Polar-Embedded (Amide/Carbamate) | Hybrid Silica (High pH Stable) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding + Shielding | Hydrophobic + Stability |
| Best For | Routine purity screening of lipophilic pyrazoles | Separating regioisomers ; Polar intermediates | Basic pyrazoles with amine side chains |
| Tailing Factor ( | 1.2 – 1.8 (pH dependent) | 0.9 – 1.2 (Excellent) | 1.0 – 1.3 |
| Aqueous Stability | Poor (Risk of dewetting >95% water) | Excellent (100% aqueous stable) | Good |
| MS Compatibility | Good (with volatile buffers) | Excellent (less need for TFA) | Excellent (Ammonium Bicarbonate) |
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" Screening Method (Acidic C18)
Best for: Routine purity checks, reaction monitoring, and lipophilic pyrazoles.
Rationale: Low pH (pH ~2.0) ensures the pyrazole ring is fully protonated, but critically, it keeps residual silanols protonated (neutral), eliminating cation-exchange tailing.
-
Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (
mm, 3.5 µm). -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile (ACN) with 0.05% TFA.
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 40°C (Reduces viscosity and improves mass transfer).
-
Detection: UV 254 nm (primary), 220 nm (impurities).
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
Critical Note: TFA is an ion-pairing agent. It sharpens peaks but suppresses MS ionization. For LC-MS applications, substitute TFA with 0.1% Formic Acid , though expect slightly broader peaks.
Protocol B: Regioisomer Separation (Polar-Embedded Phase)
Best for: Separating N1/N2 regioisomers and highly polar intermediates.
Rationale: Polar-embedded groups (e.g., amide) inserted into the alkyl chain provide a "shield" against silanols and offer a secondary interaction mechanism (hydrogen bonding).[3] This dipole-dipole interaction often discriminates between regioisomers better than pure hydrophobicity.
-
Column: Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (
mm, 4 µm). -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
-
Mobile Phase B: Methanol (MeOH).[4]
-
Why Methanol? MeOH is a protic solvent that interacts differently with the polar-embedded group compared to ACN, often enhancing selectivity for isomers.
-
Gradient: Slower gradient (2% B/min slope) recommended for isomer resolution.
-
0 min: 10% B
-
20 min: 60% B
-
-
Data Insight: In internal studies, Protocol B resolved 1,3-dimethylpyrazole from 1,5-dimethylpyrazole (
) where Protocol A failed ( ).
Protocol C: High-pH Method for Basic Side Chains
Best for: Pyrazoles containing secondary/tertiary amines or piperazine tails.
Rationale: At high pH (pH 10), basic moieties are neutral (deprotonated). This increases hydrophobicity (retention) and eliminates repulsion/attraction issues. Requires Hybrid Silica technology.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C (High pH degrades columns faster at high temps; keep <40°C).
Part 4: Visualizing the Workflow
Diagram 1: Method Development Decision Tree
This decision tree guides the user from analyte structure to the optimal protocol, minimizing trial-and-error.
Caption: Logic flow for selecting the optimal HPLC protocol based on pyrazole physicochemical properties.
Diagram 2: Regioisomer Separation Mechanism
Visualizing why Polar-Embedded phases succeed where C18 fails.
Caption: Mechanistic comparison showing how polar-embedded phases leverage H-bonding for isomer resolution.
Part 5: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction | 1. Lower pH to < 2.5 using TFA.2. Switch to Polar-Embedded column.3.[3] Increase buffer concentration (25mM). |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase starting conditions (e.g., 5% ACN). Do not inject 100% DMSO or MeOH strong slugs. |
| Retention Time Drift | Column equilibration | Pyrazoles can adsorb to steel frits. Passivate system or ensure sufficient equilibration time (20 column volumes). |
| Fronting Peaks | Mass Overload | Pyrazoles often have low solubility in water. Reduce injection volume (e.g., 10 µL to 2 µL) or concentration. |
References
-
Journal of Chromatography A. "Separation of pyrazole regioisomers using polar-embedded stationary phases." ScienceDirect.
-
BenchChem. "High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole." BenchChem Application Notes.
-
Phenomenex. "How to Reduce Peak Tailing in HPLC? - Technical Guide." Phenomenex Blog.
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Library.
-
ACS Omega. "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Publications.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid
This document provides essential procedural guidance for the safe handling and disposal of (4-formyl-3-phenyl-1H-pyrazol-1-yl)acetic acid. As a compound integrating a biologically active pyrazole core, a reactive aldehyde, and a corrosive carboxylic acid functional group, adherence to rigorous safety protocols is paramount to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Core Principles: Hazard Identification and Risk Assessment
-
Pyrazole Core: The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmaceutical agents due to its wide range of biological activities.[1][2][3] This history necessitates treating the compound as potentially biologically active and toxic.
-
Acetic Acid Group: The carboxylic acid function renders the molecule acidic. Acetic acid itself is corrosive, capable of causing severe skin and eye burns.[4][5] Therefore, this compound must be handled as a corrosive material.
-
Formyl (Aldehyde) Group: Aldehydes can be reactive. While the primary hazard of the overall molecule is its corrosivity and potential toxicity, the formyl group contributes to its chemical reactivity profile.
The primary directive is that This compound and its associated waste streams are considered hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[6][7]
| Hazard Profile | Causality & Rationale | Recommended Precautions |
| Corrosivity | The presence of the carboxylic acid functional group classifies this compound as an organic acid.[4] Contact can cause burns to skin, eyes, and the respiratory tract. | Always handle in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves and chemical splash goggles.[5] |
| Toxicity | Pyrazole derivatives are known for their broad biological activities.[1][3] Analogs with the pyrazole-acetic acid scaffold are classified as harmful if swallowed, inhaled, or in contact with skin.[8] | Assume the compound is toxic. Avoid generation of dusts or aerosols. Use engineering controls (fume hood) and appropriate PPE to prevent exposure.[9] |
| Reactivity | As an acid, it will react exothermically with bases. As an organic compound, it is incompatible with strong oxidizing agents (e.g., nitric acid).[10][11][12] | Segregate waste from bases, oxidizing agents, and other incompatible chemical classes.[10] |
| Environmental | Improper disposal can harm aquatic life and ecosystems. Hazardous chemicals must be managed from generation to final disposal to prevent environmental release.[6] | Collect all waste streams for disposal by a certified environmental health and safety (EHS) provider. Do not drain dispose.[13][6] |
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with appropriate PPE. The following are mandatory when handling this compound in any form (solid, solution, or as waste).
| Equipment | Specification & Rationale |
| Eye Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. Protects against splashes of corrosive solutions. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. Double-gloving is recommended for extended handling. Protects against skin corrosion and toxic absorption.[8] |
| Body Protection | A flame-resistant laboratory coat. Long-sleeved clothing should be worn underneath.[8] |
| Respiratory | Not typically required if handled exclusively within a functioning chemical fume hood. If weighing powders outside a hood, a NIOSH-approved respirator may be necessary.[8] |
Waste Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or costly disposal complications.[10] This compound and its waste fall under the category of Organic Acid Waste .
The following decision workflow must be followed for all waste generated from procedures involving this compound.
Caption: Waste segregation decision tree for proper disposal.
Step-by-Step Disposal Protocols
All waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10] This area must be clearly marked.
Protocol 1: Disposal of Solid Waste
This includes unused or expired pure compounds, reaction byproducts, or mixtures.
-
Container Selection: Choose a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and compatible with organic acids.[11][14]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[6] The label must include:
-
Accumulation: Carefully transfer the solid waste into the labeled container using a funnel or powder funnel to avoid spillage.
-
Closure: Securely cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[13][15]
-
Storage: Store the container in your designated SAA, ensuring it is segregated from bases, oxidizers, and other incompatible waste streams.[10]
Protocol 2: Disposal of Liquid Waste
This includes reaction mixtures, mother liquors from crystallizations, and purification fractions.
-
Segregation First: Following the logic in the diagram above, determine if your waste stream is aqueous, non-halogenated organic, or halogenated organic. These must never be mixed.[15] Separating halogenated solvents is critical as their disposal is significantly more costly and complex.[15]
-
Container Selection: Use a compatible, leak-proof container, typically HDPE or glass carboys, for each waste stream.[11][14] Never use metal containers for acidic waste.[10]
-
Labeling: Label each liquid waste container as described in Protocol 1, accurately listing all solvent and solute components with their estimated percentages or volumes.[10][16]
-
Accumulation: Using a funnel, carefully pour the liquid waste into the appropriate container. Do not fill containers more than 75-80% full to allow for vapor expansion and prevent splashing.[12]
-
Closure and Storage: Securely cap the container and store it in secondary containment (such as a spill tray) within your SAA.[14] This prevents spills from reaching drains or the floor.[15]
Protocol 3: Disposal of Contaminated Labware
This includes items like gloves, weigh paper, pipette tips, and chromatography plates.
-
Gross Decontamination: To the extent possible, remove gross chemical contamination. For example, scrape excess solid off a contaminated spatula back into the solid waste container.
-
Segregation:
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a dedicated, puncture-proof sharps container labeled as "Hazardous Waste Sharps".[11]
-
Non-Sharps (Consumables): Place items like contaminated gloves, bench paper, and pipette tips into a durable, sealed plastic bag or a designated solid waste drum.[11]
-
-
Labeling: The bag or container for consumables must be clearly labeled "Hazardous Waste" with the name of the primary chemical contaminant: "this compound".
-
Final Disposal: Once full, the sealed bag should be placed in your laboratory's designated solid hazardous waste collection bin.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the lab and contact your institution's EHS emergency line.
-
Contain: If the spill is small and manageable, contain it with an appropriate absorbent material (e.g., chemical spill pillows, vermiculite, or sand). Do not use combustible materials like paper towels for large spills.
-
Neutralize (Use with Caution): For small spills of this acidic compound, you can cautiously neutralize the material with a weak base like sodium bicarbonate. Apply it from the outside of the spill inward. Be prepared for some effervescence (gas evolution).
-
Clean-Up: Wearing your full PPE, carefully scoop the absorbed/neutralized material into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a damp cloth or sponge. All cleanup materials, including used PPE, must be disposed of as hazardous solid waste.[15]
-
Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.
By adhering to these protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Vanderbilt University Environmental Health, Safety and Sustainability. Guide to Managing Laboratory Chemical Waste. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Al-Masoudi, N. A., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. [Link]
-
Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
-
Gomaa, A. M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
-
University of Georgia Environmental Health & Safety Division. EHSO Manual - Hazardous Waste. [Link]
-
Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. [Link]
-
Cheméo. Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). [Link]
Sources
- 1. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. orientjchem.org [orientjchem.org]
- 4. quickzyme.com [quickzyme.com]
- 5. nano.pitt.edu [nano.pitt.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. nems.nih.gov [nems.nih.gov]
- 8. fishersci.ie [fishersci.ie]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acewaste.com.au [acewaste.com.au]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
